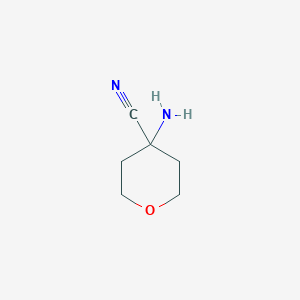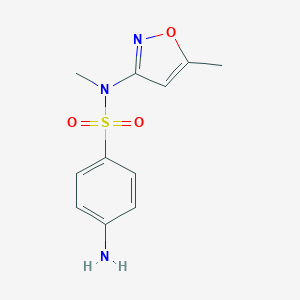
2-アミノ-5-ヒドロキシピリジン
概要
説明
2-Amino-5-hydroxypyridine is a substituted pyridine used as an efficient antioxidant in human low-density lipoproteins . It exists as a mixture of tautomeric amino and imino isomers .
Synthesis Analysis
The synthesis of 2-Amino-5-hydroxypyridine has been reported in several studies . A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine can be achieved by protective reaction of 2-amino-5-bromopyridine in the presence of 2,5-hexanedione .Molecular Structure Analysis
The molecular formula of 2-Amino-5-hydroxypyridine is C5H6N2O . The InChI is InChI=1S/C5H6N2O/c6-5-2-1-4 (8)3-7-5/h1-3,8H, (H2,6,7) . The molecular weight is 110.11 g/mol .Chemical Reactions Analysis
The chemical reactions of 2-Amino-5-hydroxypyridine have been studied . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been reported .Physical And Chemical Properties Analysis
2-Amino-5-hydroxypyridine has a molecular weight of 110.11 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . It is light yellow in color .科学的研究の応用
生物活性リガンドおよびケモセンサー
2-アミノ-5-ヒドロキシピリジンなどのピリジン誘導体は、最適な条件下で適切な基質とシッフ塩基縮合反応を起こし、シッフ塩基を生成する . これらのシッフ塩基は、柔軟性があり多座の生物活性リガンドとして作用する . それらは、多数の代謝反応において重要なピリドキサール-アミノ酸系と同様の生理作用を示す . それらは、抗菌、抗ウイルス、抗結核、抗真菌、抗酸化、抗けいれん、抗うつ、抗炎症、降圧、抗癌活性など、さまざまな生物活性を有している . さらに、いくつかのピリジン系シッフ塩基は、ユニークな光物理的特性でさまざまなカチオンやアニオンに強い結合能力を示す . それらはイオン認識に使用でき、さまざまな環境および生物学的媒体における選択的または特異的なイオンの定性的および定量的検出のためのケモセンサーの開発に広く使用されている .
有機化学合成中間体
2-アミノ-5-ヒドロキシピリジンは、有機化学合成の中間体として使用される . これは、さまざまな業界で幅広い他の化学物質の製造に使用できることを意味する。
創薬
ピリジンは、多数の天然に存在する生物活性化合物に存在する貴重な窒素系複素環式化合物である . それは、製薬会社で広く創薬に使用されている . 2-アミノ-5-ヒドロキシピリジンにアミノ基が存在するため、新しい薬物の開発に適した候補となる。
4. 農薬および化学ベースの産業の前駆体 2-アミノ-5-ヒドロキシピリジンなどのピリジン誘導体は、農薬の前駆体および化学ベースの産業にも使用される
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound is an important pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Mode of Action
The compound contains an active amino group and a hydroxyl group , which could potentially interact with various biological targets. The specifics of these interactions would depend on the context of the pharmaceutical application.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-hydroxypyridine. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions help maintain the compound’s stability, which could in turn influence its efficacy and action.
生化学分析
Biochemical Properties
2-Amino-5-hydroxypyridine is a pyridine derivative, which due to its active amino and hydroxy groups, serves as an important intermediate in biochemical reactions . It is widely used in the synthesis of drugs for hypertension and renal stimulants . The compound’s ability to form complexes with a number of transition metals has been noted, and it has been found to inhibit the corrosion of aluminium and copper in acidic solutions .
Cellular Effects
The cellular effects of 2-Amino-5-hydroxypyridine are largely related to its role as an intermediate in various biochemical reactions. It has been reported that 2-Amino-5-hydroxypyridine is used as an efficient antioxidant in human low-density lipoproteins
Molecular Mechanism
Its role as an intermediate in various biochemical reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Amino-5-hydroxypyridine in animal models. It has been reported that in a safety assessment of 2-Amino-5-hydroxypyridine, the maternal and fetal no observed adverse effect level (NOAEL) was 45 mg/kg body weight .
Metabolic Pathways
2-Amino-5-hydroxypyridine is involved in several metabolic pathways. In Rhodococcus rhodochrous strain PY11, a catabolic pathway of 2-hydroxypyridine degradation has been identified, which involves the initial hydroxylation of 2-hydroxypyridine by a four-component dioxygenase .
特性
IUPAC Name |
6-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401080 | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55717-41-4, 55717-46-9 | |
| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-5-hydroxypyridine in pharmaceutical research?
A1: 2-Amino-5-hydroxypyridine is a key metabolite of sulfapyridine, a drug used to treat bacterial infections. Understanding its formation and properties is crucial for understanding sulfapyridine's metabolic pathway and potential side effects. [, ]
Q2: How was the structure of 2-amino-5-hydroxypyridine confirmed?
A2: Early studies suggested hydroxylation of sulfapyridine, leading to the formation of 2-amino-5-hydroxypyridine. Researchers confirmed its structure through synthesis. They prepared 2-amino-5-hydroxypyridine via a Curtius reaction from 5-hydroxypicolinic acid and compared it with the isolated metabolite from dog urine, confirming its identity. [, ]
Q3: Are there any other isomers of 2-amino-5-hydroxypyridine, and were they investigated?
A3: Yes, there are three other possible isomers: 2-amino-3-hydroxypyridine, 2-amino-4-hydroxypyridine, and 2-amino-6-hydroxypyridine. Researchers synthesized these isomers to compare them with the metabolite obtained from the metabolism of sulfapyridine and to rule out their presence. This systematic approach helped solidify the identification of the correct metabolite structure. []
Q4: Have any derivatives of 2-amino-5-hydroxypyridine (6-aminopyridin-3-ol) shown potential for treating inflammatory diseases?
A4: Yes, researchers have investigated 6-amino-2,4,5-trimethylpyridin-3-ols, analogs of 6-aminopyridin-3-ol, for their anti-inflammatory properties. These compounds showed significant inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells in vitro, suggesting potential for treating inflammatory bowel disease (IBD). [, ]
Q5: What in vivo studies support the potential of 6-amino-2,4,5-trimethylpyridin-3-ols for treating IBD?
A5: In a rat model of TNBS-induced colitis, oral administration of some 6-amino-2,4,5-trimethylpyridin-3-ol derivatives led to significant alleviation of colitis symptoms. These compounds demonstrated comparable or even better efficacy than sulfasalazine, a standard IBD treatment, at much lower doses. []
Q6: Beyond IBD, are there other potential therapeutic applications for 6-aminopyridin-3-ol derivatives?
A6: Research suggests that a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, can modulate the differentiation of Th1 and Th17 cells, key players in autoimmune diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), BJ-1108 demonstrated the ability to ameliorate disease severity, highlighting its potential for treating autoimmune disorders. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















